
Benzyl benzoyloxycarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le benzyl benzoyloxycarbamate est un composé organique de formule moléculaire C15H13NO4. Il s'agit d'un dérivé de l'acide carbamique et de l'alcool benzylique, souvent utilisé en synthèse organique comme groupe protecteur pour les amines. Ce composé est connu pour sa stabilité et sa facilité d'élimination dans des conditions douces, ce qui en fait un réactif précieux dans divers processus chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le benzyl benzoyloxycarbamate peut être synthétisé par réaction du chloroformiate de benzyle avec la benzylamine. La réaction se produit généralement en présence d'une base telle que la triéthylamine, qui neutralise l'acide chlorhydrique formé pendant le processus. La réaction est réalisée à température ambiante et donne du this compound sous forme de solide cristallin blanc.
Méthodes de production industrielle : Dans les environnements industriels, la production de this compound implique l'utilisation de réacteurs à grande échelle dans lesquels le chloroformiate de benzyle et la benzylamine sont continuellement introduits dans le système. Le mélange réactionnel est vigoureusement agité pour assurer un mélange complet et une réaction efficace. Le produit est ensuite purifié par recristallisation ou distillation pour obtenir du this compound de haute pureté.
Types de réactions :
Oxydation : Le this compound peut subir des réactions d'oxydation pour former l'oxyde de this compound. Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : La réduction du this compound peut donner l'alcool this compound. Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des réducteurs typiques utilisés.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe benzoyloxy est remplacé par d'autres nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Benzylamine en présence d'une base comme la triéthylamine.
Principaux produits formés :
Oxydation : Oxyde de this compound.
Réduction : Alcool this compound.
Substitution : Dérivés de this compound avec divers nucléophiles.
4. Applications de la recherche scientifique
Le this compound est largement utilisé dans la recherche scientifique en raison de sa polyvalence et de sa stabilité. Parmi ses applications, citons :
Chimie : Utilisé comme groupe protecteur pour les amines dans la synthèse peptidique et d'autres réactions organiques.
Biologie : Employé dans la synthèse de molécules biologiquement actives et comme réactif dans les dosages biochimiques.
Médecine : Utilisé dans le développement de produits pharmaceutiques, en particulier dans la synthèse d'intermédiaires pharmaceutiques.
Industrie : Appliqué à la production de produits chimiques fins et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique sa capacité à protéger les groupes amines en formant des liaisons carbamates stables. Cette protection empêche les réactions secondaires indésirables lors de la synthèse chimique. Le groupe benzoyloxy peut être éliminé sélectivement dans des conditions douces, acides ou basiques, révélant le groupe amine libre pour des réactions supplémentaires. Les cibles moléculaires et les voies impliquées comprennent la formation et le clivage des liaisons carbamates, qui sont essentielles dans divers processus synthétiques.
Applications De Recherche Scientifique
Benzyl benzoyloxycarbamate is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of benzyl benzoyloxycarbamate involves its ability to protect amine groups by forming stable carbamate linkages. This protection prevents unwanted side reactions during chemical synthesis. The benzoyloxy group can be selectively removed under mild acidic or basic conditions, revealing the free amine group for further reactions. The molecular targets and pathways involved include the formation and cleavage of carbamate bonds, which are crucial in various synthetic processes.
Comparaison Avec Des Composés Similaires
Le benzyl benzoyloxycarbamate est unique par rapport aux autres dérivés de carbamates en raison de sa stabilité et de sa facilité d'élimination. Parmi les composés similaires, citons :
Carbamate de benzyle : Utilisé comme groupe protecteur pour les amines, mais exige des conditions plus sévères pour son élimination.
Carbamate de tert-butyle : Un autre groupe protecteur pour les amines, connu pour sa stabilité, mais exigeant également des conditions acides plus fortes pour la déprotection.
Carbamate d'éthyle : Moins utilisé en raison de sa faible stabilité et de sa réactivité plus élevée.
Propriétés
IUPAC Name |
phenylmethoxycarbonylamino benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-14(13-9-5-2-6-10-13)20-16-15(18)19-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXKFXUDQWSZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NOC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate](/img/structure/B12054304.png)
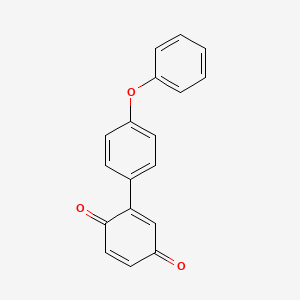
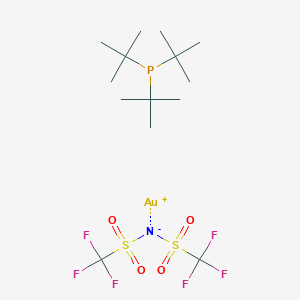
![4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12054326.png)
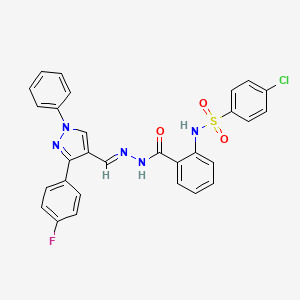
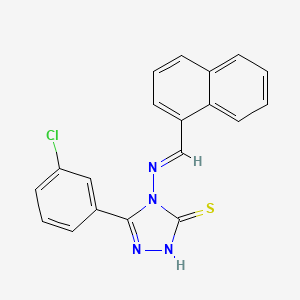
![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate)](/img/structure/B12054331.png)


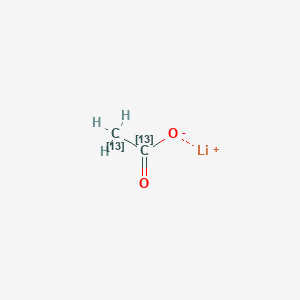
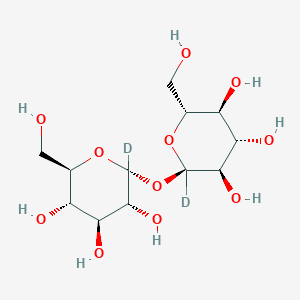
![N-(2-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12054355.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12054363.png)
![(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-chlorophenyl)methanone](/img/structure/B12054365.png)
